molecular formula C11H13BrN2O B1399208 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone CAS No. 1316225-07-6

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B1399208
CAS No.: 1316225-07-6
M. Wt: 269.14 g/mol
InChI Key: TUYFQBZSYSTZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C11H13BrN2O It is a derivative of pyridine and pyrrolidine, featuring a bromine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Pyrrolidine Derivative: The brominated pyridine is then reacted with pyrrolidine to form the pyrrolidine derivative. This step often requires a base such as potassium carbonate to facilitate the reaction.

    Acylation: The final step involves the acylation of the pyrrolidine derivative with ethanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)ethanone: A simpler derivative lacking the pyrrolidine ring.

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but without the ethanone group.

    (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone: A closely related compound with a methanone group instead of ethanone.

Uniqueness

1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both the pyrrolidine ring and the ethanone group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(5-bromopyridin-2-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8(15)14-6-2-3-11(14)10-5-4-9(12)7-13-10/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYFQBZSYSTZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 6
1-(2-(5-Bromopyridin-2-yl)pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.